

# Technical Guide: Spectroscopic Characterization of (1-Piperidin-2-ylethyl)amine

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## Compound of Interest

Compound Name: (1-Piperidin-2-ylethyl)amine

CAS No.: 15932-66-8; 57415-62-0

Cat. No.: B2440195

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## Executive Summary & Structural Definition

Compound: **(1-Piperidin-2-ylethyl)amine** CAS Registry Number: 57415-62-0 Molecular Formula: C

H

N

Molecular Weight: 128.22 g/mol IUPAC Name: 1-(Piperidin-2-yl)ethan-1-amine

## The Isomer Challenge

In research and procurement, this compound is frequently confused with its linear isomer, 2-(2-aminoethyl)piperidine (CAS 27578-60-5 / 15932-66-8). The distinction is non-trivial but spectroscopically definitive.

- Target (Branched): Amine attached to the C1 of the ethyl side chain (chiral center at the side chain).
- Isomer (Linear): Amine attached to the terminal C2 of the ethyl side chain.

This guide provides the diagnostic data required to validate the specific isomer using NMR, IR, and MS.

## Mass Spectrometry (MS): The Primary Discriminator

Mass spectrometry offers the most rapid and definitive method for distinguishing the branched isomer from the linear analog based on fragmentation patterns (Alpha-Cleavage Rule).

### Fragmentation Mechanism

Primary amines undergo dominant

$\alpha$ -cleavage adjacent to the nitrogen atom.

- Branched Isomer (Target):
  - Structure: Piperidine ring attached to  
.
  - Mechanism: Cleavage occurs at the bond between the methine carbon and the piperidine ring.
  - Diagnostic Fragment: The formation of the ethyleniminium ion yields a dominant peak at  $m/z$  44.
- Linear Isomer (Common Impurity):
  - Structure: Piperidine ring attached to  
.
  - Mechanism: Cleavage occurs at the  $\beta$ -bond relative to the amine (between the two methylene groups).
  - Diagnostic Fragment: The formation of the methyleniminium ion yields a dominant peak at  $m/z$  30.

### MS Data Table (EI, 70 eV)

Feature	(1-Piperidin-2-ylethyl)amine (Branched)	2-(2-Aminoethyl)piperidine (Linear)
Molecular Ion (M <sup>+</sup> )	128 (Weak)	128 (Weak)
Base Peak (100%)	m/z 44 (Diagnostic)	m/z 30 (Diagnostic)
Ring Fragment	m/z 84 (Piperidinyll cation)	m/z 84 (Piperidinyll cation)
Loss of Methyl	m/z 113 (M - 15)	Not observed (M - 15 negligible)

Figure 1: Mechanistic differentiation of isomers via Mass Spectrometry alpha-cleavage pathways.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

NMR provides structural confirmation of the carbon skeleton.[1] The presence of a methyl doublet is the "smoking gun" for the branched isomer.

### Protocol: Sample Preparation

- Solvent: CDCl<sub>3</sub>  
  
(Chloroform-d) is standard.
- Concentration: ~10-15 mg in 0.6 mL.
- Reference: TMS (0.00 ppm) or residual CHCl<sub>3</sub>  
  
(7.26 ppm).
- Note: As a diamine, chemical shifts of protons adjacent to nitrogen are pH-dependent. Ensure the sample is free of acid salts (or use NaOD/D<sub>2</sub>O for salt forms).

### <sup>1</sup>H NMR Data (Predicted/Diagnostic)

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment
Side Chain -CH	1.05 - 1.15	Doublet (J ~6.5 Hz)	3H	Diagnostic: Terminal methyl group.
Ring Protons	1.30 - 1.80	Multiplet	6H	Piperidine C3, C4, C5 protons.
Side Chain -CH-	2.80 - 2.95	Multiplet/Quartet	1H	Methine proton to amine (chiral center).
Ring N-CH	2.50 - 2.70	Multiplet	1H	Piperidine C2 proton.
Ring N-CH	3.00 - 3.15	Multiplet	2H	Piperidine C6 protons.
Amine -NH /NH	1.50 - 2.00	Broad Singlet	3H	Exchangeable protons (shift varies).

Contrast with Linear Isomer: The linear isomer 2-(2-aminoethyl)piperidine will display:

- No Doublet: Absence of the signal at ~1.1 ppm.
- Side Chain: Two distinct methylene signals (triplets/multiplets) rather than a methine quartet.

## $^{13}\text{C}$ NMR Data (Decoupled)

Carbon Type	Shift ( , ppm)	Diagnostic Feature
Methyl (-CH )	18.0 - 22.0	Present only in branched isomer.
Methine (CH-NH )	50.0 - 54.0	Side chain chiral center.
Ring C2	58.0 - 62.0	Methine adjacent to ring nitrogen.
Ring C6	46.0 - 48.0	Methylene adjacent to ring nitrogen.
Ring C3, C4, C5	24.0 - 32.0	Remaining ring carbons.

## Infrared (IR) Spectroscopy

While less specific than NMR/MS for isomer differentiation, IR confirms functional groups.

### Key Absorption Bands (Neat/ATR)

Wavenumber (cm )	Assignment	Description
3350 - 3250	N-H Stretch	Weak doublet typical of primary amines ( and ).
2960 - 2850	C-H Stretch	Strong. Aliphatic C-H (Ring and Methyl).
1580 - 1650	N-H Bend	Medium. Scissoring vibration of primary amine.
1380	C-H Bend	Methyl group deformation (Specific to branched isomer).
1100 - 1150	C-N Stretch	C-N single bond stretching.

## Experimental Validation Workflow

To ensure scientific integrity, follow this self-validating workflow when receiving a new batch of material.

Figure 2: Decision tree for validating the identity of **(1-Piperidin-2-ylethyl)amine**.

## References

- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [\[Link\]](#) (Referenced for general piperidine and ethylamine fragment shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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